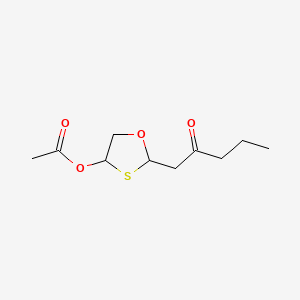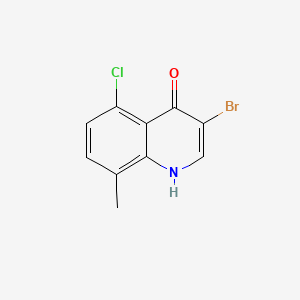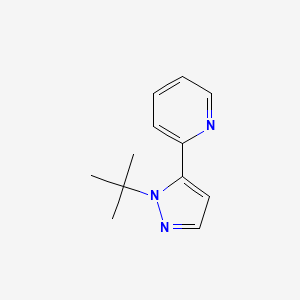
2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate: is a chemical compound that belongs to the class of oxathiolanes These compounds are characterized by a five-membered ring containing both sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate typically involves the reaction of 2-oxopentanal with 1,3-oxathiolane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a more reduced form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced oxathiolane derivatives
Substitution: Various substituted oxathiolane derivatives
Aplicaciones Científicas De Investigación
2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme inhibition: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.
Protein modification: The compound can modify proteins through covalent attachment, altering their function or stability.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxopentyl)-1,3-dioxolan-4-yl acetate: Similar structure but with an oxygen atom replacing the sulfur atom.
2-(2-Oxopentyl)-1,3-thiazolan-4-yl acetate: Similar structure but with a nitrogen atom replacing the oxygen atom.
Uniqueness
2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate is unique due to the presence of both sulfur and oxygen in its ring structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions. The acetate group further enhances its versatility in synthetic applications.
Propiedades
IUPAC Name |
[2-(2-oxopentyl)-1,3-oxathiolan-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-3-4-8(12)5-9-13-6-10(15-9)14-7(2)11/h9-10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOKHIMPUKEFNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1OCC(S1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143446-73-5 |
Source


|
| Record name | 5-acetoxy-2-(R,S)butyryloxymethyl-1,3-oxathiolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)




